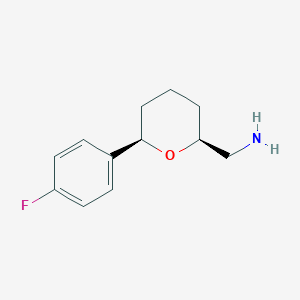
3-Amino-3-(3,4-dimethylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3,4-dimethylphenyl)propanenitrile, also known by its chemical formula C₁₁H₁₄N₂, is a compound with the following structure:
Structure: CH₃-C(NH₂)-C(CH₃)₃-C(CH₃)₄-CN
Métodos De Preparación
The synthetic routes for 3-Amino-3-(3,4-dimethylphenyl)propanenitrile involve the reaction of appropriate starting materials. While there are several methods, one common approach is the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base. The reaction proceeds as follows:
3,4-dimethylbenzaldehyde+malononitrile→this compound
Industrial production methods may vary, but this compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
3-Amino-3-(3,4-dimethylphenyl)propanenitrile can undergo various reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents include reducing agents (such as lithium aluminum hydride), oxidizing agents (such as potassium permanganate), and nucleophiles (for substitution reactions).
Major products formed from these reactions include amides, amines, and substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Amino-3-(3,4-dimethylphenyl)propanenitrile finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions.
Medicine: Its derivatives may have pharmaceutical potential.
Industry: It can be used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 3-Amino-3-(3,4-dimethylphenyl)propanenitrile is unique due to its specific substituents, other related compounds include:
- 3-Aminopropanenitrile
- 3-(3,4-dimethylphenyl)propanenitrile
These compounds share structural similarities but differ in substituents or functional groups.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-amino-3-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11H,5,13H2,1-2H3 |
Clave InChI |
LPLBSHMGLPUACA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
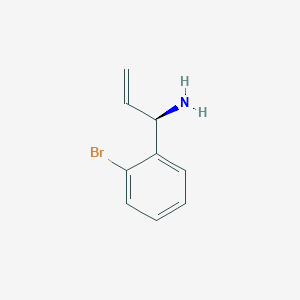
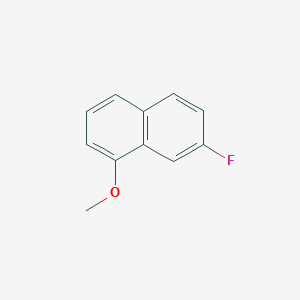


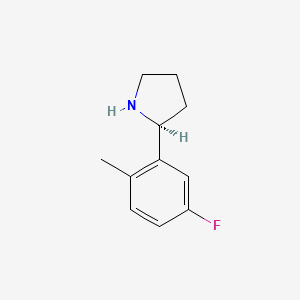
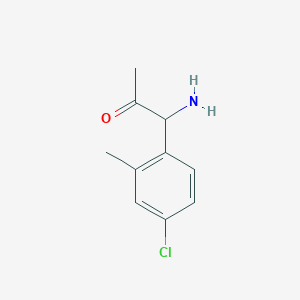
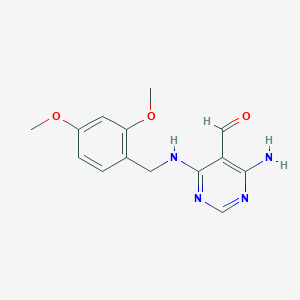
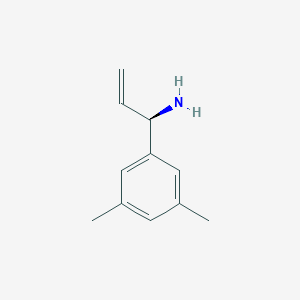
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
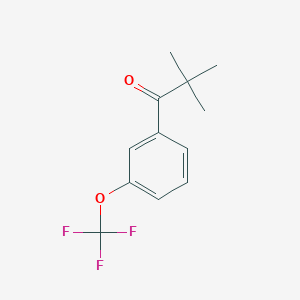
![2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
